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molecular formula C13H17BrN2O3 B8457961 Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate

Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate

Cat. No. B8457961
M. Wt: 329.19 g/mol
InChI Key: RLDMOPHYICYNCM-UHFFFAOYSA-N
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Patent
US09416111B2

Procedure details

To a solution of 5-bromo-2-chloro pyrimidine (1.00 g, 5.17 mmol) and ethyl 4-hydroxycyclohexanoate (0.834 mL, 5.17 mmol) in DMF (20 mL) was added sodium hydride NaH (60% weight in mineral oil, 0.227 g, 5.69 mmol). The reaction mixture was stirred for 16 hours before being diluted with saturated aqueous sodium bicarbonate (50 mL), ethyl acetate (50 mL), and diethyl ether (50 mL). The layers were separated and the organic layer was washed with water (3×50 mL) and then brine (50 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (ethyl acetate/hexanes) to yield ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate as a mixture of cis and trans isomers. MS ESI calc'd. for C13H18BrN2O3 [M+H]+ 329 and 331. found 329 and 331.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.834 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydride NaH
Quantity
0.227 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.[OH:9][CH:10]1[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1>CN(C=O)C.C(=O)(O)[O-].[Na+].C(OCC)(=O)C.C(OCC)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:9][CH:10]2[CH2:11][CH2:12][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:14][CH2:15]2)=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
0.834 mL
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC
Name
sodium hydride NaH
Quantity
0.227 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (50 mL), dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)OC1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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